molecular formula C13H18N4O5 B12728482 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol CAS No. 76319-88-5

2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

Cat. No.: B12728482
CAS No.: 76319-88-5
M. Wt: 310.31 g/mol
InChI Key: JYIAJJSNXKIKNO-OEOQMHLKSA-N
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Description

The compound 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a pyrrolo[2,3-d]pyrimidine derivative characterized by a hydroxyethyl substituent at position 5 of the pyrrolopyrimidine core and a hydroxymethyl group on the tetrahydrofuran (THF) ring. The hydroxyethyl and hydroxymethyl groups in this compound suggest enhanced hydrophilicity compared to halogenated or aromatic analogs, which may influence solubility, bioavailability, and target interactions .

Properties

CAS No.

76319-88-5

Molecular Formula

C13H18N4O5

Molecular Weight

310.31 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[4-amino-5-(1-hydroxyethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H18N4O5/c1-5(19)6-2-17(12-8(6)11(14)15-4-16-12)13-10(21)9(20)7(3-18)22-13/h2,4-5,7,9-10,13,18-21H,3H2,1H3,(H2,14,15,16)/t5?,7-,9-,10-,13-/m1/s1

InChI Key

JYIAJJSNXKIKNO-OEOQMHLKSA-N

Isomeric SMILES

CC(C1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multi-step organic reactions. One common approach is to start with a pyrrolo(2,3-d)pyrimidine derivative, which undergoes a series of functional group transformations. These transformations may include:

    Amination: Introduction of the amino group using reagents like ammonia or amines under controlled conditions.

    Hydroxylation: Addition of hydroxy groups using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Hydroxymethylation: Introduction of hydroxymethyl groups through reactions with formaldehyde or other carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities or to convert carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : Compounds such as AGF152 and AGF163 have shown potent antitumor activities by selectively targeting folate receptors (FR) and proton-coupled folate transporters (PCFT), which are overexpressed in certain tumor types. This selectivity enhances drug uptake in cancer cells while minimizing effects on normal tissues .
  • Case Studies :
    • In vitro studies indicated that these compounds inhibited human tumor cell lines (KB, IGROV1, SKOV3) at subnanomolar concentrations, suggesting their potential as targeted therapies for cancers with high folate receptor expression .
    • Crystal structure analyses revealed that these compounds bind effectively to the active sites of relevant enzymes like GARFTase, indicating a novel mechanism for circumventing drug resistance commonly seen with traditional therapies .

Antiviral Properties

Recent investigations have also highlighted the antiviral potential of pyrrolo[2,3-d]pyrimidines against viruses such as Zika virus:

  • Mechanism of Action : The active form of certain pyrrolo[2,3-d]pyrimidine derivatives has been shown to inhibit viral polymerases and interfere with host cellular pathways critical for viral replication. This dual mechanism enhances their efficacy against viral infections .
  • Case Studies :
    • A study focusing on a library of nucleoside analogues demonstrated that specific derivatives exhibited strong antiviral activity against Zika virus in vitro. The combination of different compounds resulted in synergistic effects, further enhancing antiviral efficacy .

Enzyme Inhibition

The compound has been explored as an inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis:

  • Mechanism of Action : Pyrrolo[2,3-d]pyrimidines can bind to the active site of TS, disrupting its function and leading to reduced nucleotide synthesis necessary for cell proliferation. This property is particularly beneficial in developing chemotherapeutic agents targeting rapidly dividing cancer cells .
  • Case Studies :
    • Structural studies have elucidated how these compounds interact with TS at the molecular level, providing insights into their binding affinities and potential modifications to enhance efficacy .

Summary Table of Applications

ApplicationMechanismNotable Findings
Antitumor ActivitySelective uptake via FR and PCFTPotent inhibition of tumor cell lines at subnanomolar concentrations
Antiviral PropertiesInhibition of viral polymerasesSynergistic effects observed against Zika virus
Enzyme InhibitionDisruption of TS functionEffective binding to TS with potential for enhanced chemotherapeutic activity

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrrolopyrimidine Ring

The position and nature of substituents at the pyrrolopyrimidine ring significantly impact biological activity and physicochemical properties. Key analogs include:

Compound Name Position 5 Substituent THF Substituents Molecular Formula Key Features Reference
Target Compound 1-Hydroxyethyl 5-Hydroxymethyl C₁₄H₁₉N₅O₅* Enhanced hydrophilicity; potential for hydrogen bonding -
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)THF-3-ol Iodo 4-Fluoro, 2-Hydroxymethyl C₁₁H₁₃FIN₄O₃ Bulky iodine may hinder receptor binding; fluorine enhances stability
BBB-4 () (R)-1-(3,4-Difluorophenyl)-1-hydroxyethyl 2,3,4-Triol C₁₉H₁₉F₂N₄O₅ Aromatic fluorination increases lipophilicity; stereospecific hydroxyethyl
5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-THF-3-ol None 2-Hydroxymethyl C₁₁H₁₄N₄O₃ Simplest analog; lacks substitution at position 5

*Note: Molecular formula of the target compound is inferred based on structural similarity to analogs.

  • However, iodine’s electronegativity may stabilize the ring system .
  • BBB-4 () : The 3,4-difluorophenyl group on the hydroxyethyl side chain increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This contrasts with the target compound’s unsubstituted hydroxyethyl, favoring polar interactions .

Modifications on the Tetrahydrofuran Ring

The THF moiety’s substituents influence conformational flexibility and hydrogen-bonding capacity:

Compound Name THF Substituents Notable Effects Reference
Target Compound 5-Hydroxymethyl, 3,4-diol Multiple hydroxyl groups enhance solubility and hydrogen-bonding potential -
(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)THF-3-ol 4,4-Difluoro, 2-Hydroxymethyl Fluorine atoms induce conformational rigidity and metabolic stability
(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)THF-3,4-diol 3-Ethynyl, 5-Hydroxymethyl Ethynyl group introduces rigidity and potential for click chemistry modifications
  • Difluoro-THF () : The 4,4-difluoro substitution likely stabilizes the THF ring in a specific conformation, mimicking ribose in nucleosides. This could enhance binding to enzymes like kinases .
  • Ethynyl-THF () : The ethynyl group offers a synthetic handle for further functionalization, a feature absent in the target compound .

Stereochemical Considerations

Stereochemistry critically affects biological activity. For example:

  • The 2R,3S,4R,5R configuration in ’s iodo analog ensures proper spatial alignment for nucleoside mimicry .
  • BBB-4 () specifies an (R)-configuration at the hydroxyethyl group, which may dictate enantioselective interactions with chiral biological targets .
  • The target compound’s stereochemical profile (unreported in evidence) must be resolved experimentally to assess its bioactivity relative to these analogs.

Implications for Research and Development

However, its lack of fluorine or iodine substitutions may reduce metabolic stability compared to and compounds. Further studies should explore:

  • Biological Profiling : Comparative assays with analogs (e.g., kinase inhibition, cytotoxicity) are needed to validate hypothesized advantages.

Biological Activity

The compound 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a pyrrolo[2,3-d]pyrimidine derivative that has garnered interest due to its potential biological activities, particularly as an inhibitor of tropomyosin-related kinases (Trk). This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where x,y,z,wx,y,z,w denote the number of respective atoms in the molecule. The specific structure includes functional groups that contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of tropomyosin-related kinases (Trk), which are receptor tyrosine kinases activated by neurotrophins. Trks play crucial roles in cellular processes such as pain sensation and tumor cell survival signaling. Inhibition of Trk can potentially lead to therapeutic effects in conditions such as cancer and chronic pain .

In Vitro Studies

  • Antitumor Activity :
    • The compound has shown significant antitumor activity against various human cancer cell lines. For instance, studies indicated that similar pyrrolo[2,3-d]pyrimidine derivatives inhibited the proliferation of Chinese hamster ovary (CHO) cells expressing folate receptors with IC50 values less than 1 nM .
    • In vivo studies demonstrated that related compounds exhibited potent antitumor efficacy in severe combined immunodeficient mice bearing SKOV3 tumors, indicating a promising therapeutic profile .
  • Kinase Inhibition :
    • The compound acts as an inhibitor of Trk receptors, which are implicated in cancer progression and pain pathways. This inhibition could lead to reduced tumor growth and improved pain management strategies .

Case Studies

  • A study involving the administration of pyrrolo[2,3-d]pyrimidine derivatives showed a marked reduction in tumor size in animal models compared to controls. The specific effects on apoptosis and cell cycle arrest were documented through histological examinations and flow cytometry analyses.

Data Summary

Activity IC50 Value Cell Line Reference
Antitumor Activity< 1 nMCHO cells (FR α or β)
Trk InhibitionNot specifiedVarious cancer cell lines
In Vivo Tumor ReductionSignificantSKOV3 tumors in mice

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and pain management. Its ability to inhibit Trk receptors suggests a dual role in targeting both tumor growth and pain pathways. Future research should focus on clinical trials to further evaluate its safety and efficacy in humans.

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